molecular formula C17H19Cl2N3O3 B7449858 N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide

N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide

货号 B7449858
分子量: 384.3 g/mol
InChI 键: BRLOTGDIXWOJQL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide, also known as DCFPyL, is a small molecule that has gained attention in the field of nuclear medicine. It is a prostate-specific membrane antigen (PSMA) inhibitor that has shown promising results in the diagnosis and treatment of prostate cancer.

作用机制

N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide binds to the PSMA enzyme, which is overexpressed in prostate cancer cells, with high affinity and specificity. Once bound, N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide is internalized by the cancer cell, where it emits positrons that can be detected by PET imaging. The binding of N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide to PSMA also results in the inhibition of the enzyme's activity, which can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide has been shown to have minimal toxicity and is well-tolerated in humans. The radiotracer is rapidly cleared from the body, with the majority of the dose excreted through the kidneys. N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide PET imaging has been shown to accurately detect the presence and location of PSMA-expressing prostate cancer cells, even in cases of biochemical recurrence where conventional imaging methods have failed.

实验室实验的优点和局限性

The advantages of using N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide in lab experiments include its high affinity and specificity for PSMA, its minimal toxicity, and its ability to accurately detect the presence and location of PSMA-expressing prostate cancer cells. The limitations of using N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide include its high cost, the need for specialized PET imaging equipment, and the limited availability of the radiotracer.

未来方向

For N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide research include the development of new synthesis methods to improve yield and reduce cost, the investigation of N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide as a therapeutic agent for the treatment of prostate cancer, and the exploration of N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide for the detection and treatment of other PSMA-expressing cancers. Additionally, the use of N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide in combination with other imaging and therapeutic agents may lead to improved outcomes for patients with prostate cancer.

合成方法

The synthesis of N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide involves a multi-step process that includes the reaction of a pyrrolidine derivative with 3,5-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with N,N-diisopropylethylamine and N-(tert-butoxycarbonyl)-L-glutamic acid α-tert-butyl ester. The final step involves the deprotection of the tert-butoxycarbonyl group to yield N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide.

科学研究应用

N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide has been extensively studied for its application in the diagnosis and treatment of prostate cancer. It is used as a radiotracer in positron emission tomography (PET) imaging to detect the presence and location of PSMA-expressing prostate cancer cells. N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide PET imaging has shown higher sensitivity and specificity than conventional imaging methods, such as computed tomography (CT) and magnetic resonance imaging (MRI). N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide has also been investigated as a therapeutic agent for the treatment of prostate cancer.

属性

IUPAC Name

1-(3,5-dichlorobenzoyl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O3/c1-2-15(23)20-5-6-21-16(24)14-4-3-7-22(14)17(25)11-8-12(18)10-13(19)9-11/h2,8-10,14H,1,3-7H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLOTGDIXWOJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNC(=O)C1CCCN1C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。